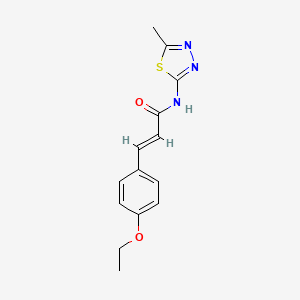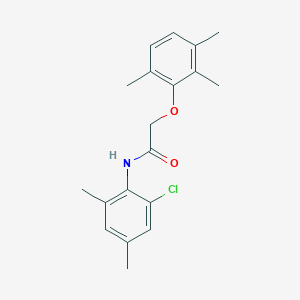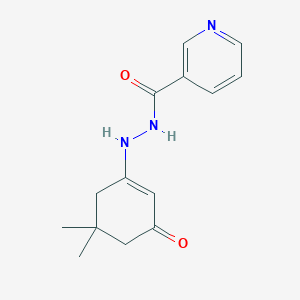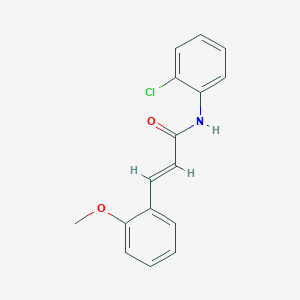
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as EMTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In materials science, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties. In agriculture, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds.
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and growth. Specifically, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and disruption of the cell cycle. In addition, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying various biological processes. However, one limitation of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of interest is the development of novel anticancer agents based on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, which could be used to treat a variety of different types of cancer. Another area of interest is the development of new materials based on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, which could have a variety of useful properties. Finally, further research is needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide and its potential applications in various fields.
合成法
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide can be synthesized using a simple one-pot reaction between 4-ethoxybenzaldehyde, 5-methyl-1,3,4-thiadiazol-2-amine, and acryloyl chloride in the presence of a base. The reaction yields 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide as a yellow solid with a melting point of 128-130°C.
特性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-3-19-12-7-4-11(5-8-12)6-9-13(18)15-14-17-16-10(2)20-14/h4-9H,3H2,1-2H3,(H,15,17,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJQHSMUTVLJMX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)

![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5632981.png)


![N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5633002.png)
![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633007.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5633014.png)
![1-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indazole](/img/structure/B5633025.png)
![6-chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5633031.png)
![(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633037.png)
![methyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B5633054.png)